molecular formula C20H18N2O3S B498627 1-ethyl-2-oxo-N-(p-tolyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide CAS No. 438488-81-4

1-ethyl-2-oxo-N-(p-tolyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Cat. No.: B498627
CAS No.: 438488-81-4
M. Wt: 366.4g/mol
InChI Key: FBCCOEFAVDCLEN-UHFFFAOYSA-N
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Description

1-Ethyl-2-oxo-N-(p-tolyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a chemical compound offered for research purposes. This product is part of a class of dihydrobenzo[cd]indole sulfonamide derivatives that have shown significant promise in pharmaceutical research, particularly as modulators of specific biological pathways. Compounds based on the 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide scaffold have been identified as potent inhibitors of Retinoic acid receptor-related orphan receptor γ (RORγ), a nuclear hormone receptor that is a promising therapeutic target for treating T-helper 17 (Th17)-mediated autoimmune diseases . Research into analogous structures has also demonstrated potential for the inhibition of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine in the inflammatory response . The structural motif of this chemical family allows for interaction with these critical protein targets, making it a valuable tool for researchers in immunology and inflammation biology. The specific substitution with a p-tolyl group on the sulfonamide nitrogen is a key feature for structure-activity relationship (SAR) studies, allowing investigators to explore and optimize interactions for potency and selectivity. This product is intended for in vitro research applications only. For Research Use Only. Not for Human or Diagnostic Use.

Properties

IUPAC Name

1-ethyl-N-(4-methylphenyl)-2-oxobenzo[cd]indole-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-3-22-17-11-12-18(15-5-4-6-16(19(15)17)20(22)23)26(24,25)21-14-9-7-13(2)8-10-14/h4-12,21H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCCOEFAVDCLEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC=C(C=C4)C)C=CC=C3C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorosulfonation of 1-Ethyl-1,2-dihydrobenzo[cd]indol-2-one

The parent compound, 1-ethyl-1,2-dihydrobenzo[cd]indol-2-one, undergoes chlorosulfonation using chlorosulfonic acid. In a typical procedure, chlorosulfonic acid (3.2 mL) is added dropwise to a solution of 1-ethyl-1,2-dihydrobenzo[cd]indol-2-one (1.0 g, 5.9 mmol) at 0°C. The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 2 hours. The product precipitates upon pouring the mixture into ice water, yielding a yellow solid (0.66 g, 38%).

Key Reaction Conditions

ParameterValue
ReagentChlorosulfonic acid
Temperature0°C → RT
Reaction Time3 hours
Yield38%

This intermediate is highly reactive and is typically used without further purification in subsequent steps.

Coupling with p-Toluidine to Form the Sulfonamide

The sulfonyl chloride intermediate is then coupled with p-toluidine (4-methylaniline) to form the target sulfonamide.

Nucleophilic Substitution Reaction

A mixture of 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride (100 mg, 0.37 mmol), p-toluidine (0.37 mmol), triethylamine (0.4 mL), and dimethylaminopyridine (DMAP, 20 mg) in DMF (5 mL) is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is extracted with ethyl acetate (50 mL) and washed with water (3 × 20 mL), saturated NH₄Cl (20 mL), and brine (20 mL). The organic layer is dried over Na₂SO₄, and the solvent is removed under reduced pressure. The crude product is purified via column chromatography.

Key Reaction Conditions

ParameterValue
SolventDMF
CatalystTriethylamine, DMAP
TemperatureRoom temperature
PurificationColumn chromatography
Yield70–80% (estimated)

Alternative Synthetic Routes and Modifications

Use of Different Amines

The protocol can be adapted to synthesize analogs by substituting p-toluidine with other aromatic amines. For example, in a study evaluating TNF-α inhibitors, 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide derivatives were synthesized using aniline derivatives under similar conditions.

Optimization of Sulfonation

Alternative sulfonation agents, such as sulfur trioxide-pyridine complexes, have been explored for similar compounds but were found to yield lower purity compared to chlorosulfonic acid.

Structural Characterization and Validation

The final product is characterized using spectroscopic methods:

  • ¹H NMR (400 MHz, CDCl₃): Signals at δ 7.82 (d, J = 8.0 Hz, 2H, ArH), 7.43 (d, J = 8.0 Hz, 2H, ArH), and 2.52 (s, 3H, CH₃) confirm the presence of the p-tolyl group.

  • MS (ESI) : A molecular ion peak at m/z 367.4 [M+H]⁺ aligns with the expected molecular weight.

Challenges and Considerations

Purification Difficulties

The sulfonyl chloride intermediate is hygroscopic and prone to decomposition, necessitating immediate use after synthesis.

Side Reactions

Competitive hydrolysis of the sulfonyl chloride to the sulfonic acid can occur if moisture is present. Strict anhydrous conditions are critical .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1-ethyl-2-oxo-N-(p-tolyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide as an anticancer agent. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of indole and sulfonamide have been shown to inhibit tubulin polymerization, a crucial mechanism in cancer cell proliferation .

Case Study:
A study demonstrated that an indole derivative exhibited IC₅₀ values in the low nanomolar range against colorectal cancer cell lines (SW620, HCT116) and effectively inhibited tumor growth in xenograft models . This suggests that this compound could possess similar anticancer properties.

Antimicrobial Properties

The sulfonamide moiety is well-known for its antibacterial activity. Compounds containing this functional group have been extensively studied for their ability to inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.

Research Findings:
A comparative study revealed that various sulfonamide derivatives showed promising antibacterial activity against strains such as E. coli and Staphylococcus aureus. The structure-activity relationship (SAR) indicated that modifications on the aromatic ring significantly influenced antimicrobial potency .

Activity TypeTarget Organisms/CellsIC₅₀ ValuesReference
AnticancerSW620, HCT116Low nanomolar
AntibacterialE. coli, Staphylococcus aureusVaries by derivative

Mechanism of Action

The mechanism of action of 1-ethyl-2-oxo-N-(p-tolyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity or altering their function . The indole core can bind to receptors and other biological molecules, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Observations:
  • Sulfonamide vs. Thioacetamide/Benzamide : The sulfonamide group in the target compound enhances hydrogen bonding with enzymes (e.g., TNF-α), while thioacetamide analogs exhibit stronger apoptosis-inducing effects in cancer models .
  • Substituent Effects : Larger alkyl chains (e.g., butyl) or aromatic groups (e.g., biphenyl) increase lipophilicity, improving blood-brain barrier penetration for neuroprotective applications .
  • Dual Sulfonamides : Compounds with disulfonyl groups (e.g., ) show superior TNF-α inhibition due to enhanced electrostatic interactions .
Pharmacokinetics:
  • The p-tolyl group in the target compound improves metabolic stability compared to unsubstituted phenyl analogs (e.g., ) .
  • Ethylsulfonyl derivatives () exhibit longer half-lives (t₁/₂ ~8 hours) due to reduced CYP450-mediated oxidation .

Target Selectivity and Clinical Relevance

  • Anti-inflammatory Activity : The target compound inhibits TNF-α with an IC₅₀ of 0.8 µM, outperforming N-(naphthalen-1-ylmethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide (IC₅₀ = 2.3 µM) due to better steric fit in the TNFR1 binding pocket .
  • Anticancer Activity : Compared to N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole) (lacking sulfonamide), the target compound shows 10-fold higher cytotoxicity in breast cancer cell lines (IC₅₀ = 0.5 µM vs. 5 µM) .

Biological Activity

1-Ethyl-2-oxo-N-(p-tolyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a compound of significant interest due to its potential therapeutic applications, particularly as a tumor necrosis factor-alpha (TNF-α) inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential clinical applications.

Chemical Structure and Properties

The compound is characterized by the following chemical formula: C15_{15}H16_{16}N2_{2}O3_{3}S. Its structure includes a sulfonamide group attached to a dihydrobenzo[cd]indole moiety, which is crucial for its biological activity.

This compound functions primarily as a TNF-α inhibitor. TNF-α is a cytokine involved in systemic inflammation and is implicated in various autoimmune diseases. By inhibiting TNF-α, this compound may reduce inflammatory responses and provide therapeutic benefits in conditions such as rheumatoid arthritis and inflammatory bowel disease.

Efficacy Studies

Recent studies have demonstrated the efficacy of this compound in inhibiting TNF-α. For instance, a study reported that analogs of 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide showed IC50_{50} values ranging from 3 μM to 14 μM against TNF-α, indicating potent activity compared to existing therapies .

Case Studies

  • Study on Inflammatory Response :
    • Objective : To evaluate the anti-inflammatory effects of the compound in vitro.
    • Method : Human peripheral blood mononuclear cells (PBMCs) were treated with varying concentrations of the compound.
    • Results : Significant reduction in TNF-α production was observed at concentrations above 5 μM.
  • Animal Model Study :
    • Objective : To assess the therapeutic potential in an animal model of rheumatoid arthritis.
    • Method : Mice were administered the compound and monitored for joint inflammation.
    • Results : A marked decrease in joint swelling and inflammatory markers was noted after treatment with the compound over four weeks.

Comparative Analysis with Other Compounds

Compound NameIC50_{50} (μM)Mechanism of ActionReference
This compound3 - 14TNF-α Inhibition
EJMC-114TNF-α Inhibition
SPD304>50TNF-α Inhibition

Safety and Toxicology

Preliminary toxicity assessments indicate that this compound exhibits low cytotoxicity at therapeutic doses. Further studies are warranted to confirm its safety profile in long-term use.

Q & A

Q. What are the key synthetic pathways for preparing 1-ethyl-2-oxo-N-(p-tolyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide, and how do reaction conditions influence yield?

The synthesis typically involves sulfonylation of the benzo[cd]indole core followed by N-alkylation. A critical step is the reaction of 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride with p-toluidine in the presence of a base like triethylamine (Et₃N) and a catalyst such as dimethylaminopyridine (DMAP) in DMF. Temperature control (room temperature) and solvent polarity are crucial for regioselectivity and minimizing side reactions. Post-reaction purification via column chromatography ensures >95% purity .

Q. What spectroscopic methods are most reliable for confirming the structure of this compound?

1H and 13C NMR are essential for verifying the sulfonamide linkage and aromatic substitution patterns. For example, the sulfonamide NH proton typically appears as a singlet near δ 11.1 ppm in DMSO-d₆, while the ethyl group’s protons resonate as quartets (δ 1.2–1.3 ppm for CH₃ and δ 4.6–5.4 ppm for CH₂). Mass spectrometry (HRMS) and IR can further validate the molecular formula and functional groups (e.g., sulfonyl S=O stretching at ~1350 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address low yields in the sulfonylation step?

Low yields often stem from incomplete activation of the sulfonyl chloride intermediate. Design of Experiments (DoE) approaches, such as varying stoichiometric ratios of p-toluidine (1.2–1.5 equivalents) and adjusting reaction time (2–6 hours), can identify optimal conditions. Catalytic additives like DMAP (5–10 mol%) enhance nucleophilicity, while solvent screening (e.g., THF vs. DMF) may improve solubility of intermediates .

Q. What strategies resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. cytotoxic effects)?

Contradictions often arise from assay-specific variables. Dose-response profiling across multiple cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory activity vs. HeLa for cytotoxicity) can clarify context-dependent effects. Metabolic stability studies (e.g., microsomal incubation) may reveal metabolite interference. Cross-validation using orthogonal assays (e.g., ELISA for cytokine suppression vs. MTT for viability) is recommended .

Q. How does the electronic nature of the p-tolyl substituent influence the compound’s binding affinity to target proteins?

Computational docking (e.g., AutoDock Vina) paired with Hammett substituent constants (σ values) can quantify electronic effects. The p-tolyl group’s electron-donating methyl (+0.17 σ) may enhance π-π stacking in hydrophobic pockets, while sulfonamide’s electron-withdrawing nature stabilizes hydrogen bonds. Comparative studies with analogs (e.g., p-fluorophenyl or unsubstituted phenyl) are critical for structure-activity relationship (SAR) analysis .

Q. What in silico tools are effective for predicting the pharmacokinetic properties of this sulfonamide derivative?

SwissADME or pkCSM can predict logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition. For this compound, the high molecular weight (~370 g/mol) and polar sulfonamide group suggest moderate oral bioavailability. Molecular dynamics simulations (e.g., GROMACS) can assess binding mode stability in aqueous vs. membrane environments .

Methodological Tables

Q. Table 1. Key Reaction Parameters for Sulfonamide Formation

ParameterOptimal RangeImpact on YieldReference
p-Toluidine Equivalents1.2–1.5Maximizes coupling
DMAP Concentration5–10 mol%Accelerates reaction
SolventDMFEnhances solubility
TemperatureRoom temperature (25°C)Minimizes decomposition

Q. Table 2. Comparative Biological Activity in Cell-Based Assays

Assay TypeIC₅₀ (μM)Cell LineObserved EffectReference
COX-2 Inhibition0.8 ± 0.2RAW 264.7Anti-inflammatory
Cell Viability (MTT)12.4 ± 1.5HeLaCytotoxicity
IL-6 Suppression (ELISA)1.1 ± 0.3THP-1Immunomodulatory

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.